molecular formula C21H20FN3O2S B11250524 N1-(3-fluorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

N1-(3-fluorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No.: B11250524
M. Wt: 397.5 g/mol
InChI Key: VVDURONORCGFEI-UHFFFAOYSA-N
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Description

N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a fluorophenyl group, a thiazole ring, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is common to optimize the reaction efficiency and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and thiazole ring can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-FLUOROPHENYL)-N-{2-[4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a thiazole ring allows for versatile reactivity and potential interactions with a wide range of molecular targets.

Properties

Molecular Formula

C21H20FN3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide

InChI

InChI=1S/C21H20FN3O2S/c1-13-6-8-15(9-7-13)21-24-14(2)18(28-21)10-11-23-19(26)20(27)25-17-5-3-4-16(22)12-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)

InChI Key

VVDURONORCGFEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F)C

Origin of Product

United States

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